2-Thiophenemethanol
Overview
Description
2-Thiophenemethanol is a thiophene derivative, which is a sulfur-containing heteroaromatic compound. Thiophenes are known for their diverse applications in material science and pharmaceuticals due to their unique chemical properties. They have been studied for their biological activities, which include antibacterial, antifungal, antioxidant, antiviral, and antiprotozoal properties, among others .
Synthesis Analysis
The synthesis of thiophene derivatives can involve various chemical reactions. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a related compound, was achieved by reacting 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with dry ethanol and orthophosphoric acid, followed by purification steps . Another example is the synthesis of thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone) using the Hinsberg thiophene ring synthesis approach .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical and biological properties. X-ray crystallography is often used to determine the structure of these compounds. For example, the crystal structure of a related compound, 1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone, was determined and showed weak intermolecular hydrogen bonding interactions in the crystal packing .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. Alpha,alpha-disubstituted 3-thiophenemethanols, for example, can undergo selective diarylation with cleavage of the C-H and C-C bonds in the presence of a palladium catalyst to yield 2,3-diarylthiophenes . The electrochemical properties of 3-thiophenemethanol have been compared to those of 3-methylthiophene, revealing that the -CH2OH substituent plays a determining role due to its nucleophilicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thiophenemethanol have been studied, including vapor pressures, densities, speeds of sound, refractive indices, surface tension, and kinematic viscosities. These properties help in understanding the molecular organization in fluids and the intermolecular interactions, such as the H-bond network and intermolecular free volume .
Scientific Research Applications
Electrooxidation and Electrocatalysis
- Electrooxidation of 2-Thiophenemethanol : Mathew et al. (2021) developed an environmentally friendly method for the electrocatalytic oxidation of 2-thiophenemethanol in an aqueous acidic medium using nanocarbon spheres and manganese dioxide, demonstrating enhanced electrocatalytic activity (Mathew et al., 2021).
Organic Synthesis
- Palladium-catalyzed Diarylation : Nakano et al. (2006) reported that α,α-disubstituted 3-thiophenemethanols undergo selective diarylation in the presence of a palladium catalyst, providing a pathway for synthesizing 2,3-diarylthiophenes (Nakano, Satoh, & Miura, 2006).
Thermophysical Properties
- Study of Thermophysical Properties : Antón et al. (2017) explored the thermophysical properties of 2-thiophenemethanol, including vapor pressures and various physical parameters, contributing to the understanding of molecular interactions in such compounds (Antón et al., 2017).
Nanotechnology
- Preparation of SERS-Active Nanogap-Rich Au Nanoleaves : Hong et al. (2011) used 2-thiophenemethanol to reduce HAuCl4, obtaining a novel Au nanostructure with high SERS activity, important in the field of nanotechnology (Hong et al., 2011).
Supercapacitor Development
- Fabrication of S-Doped Mesoporous Carbon for Supercapacitors : Lu et al. (2017) crafted S-doped mesoporous carbon materials using 2-thiophenemethanol for supercapacitor applications, showcasing improved specific capacitance and stability (Lu et al., 2017).
Materials Science
- Crystal Structure Analysis in Material Science : Nagaraju et al. (2018) analyzed the crystal structure of compounds related to thiophene, highlighting the importance of substituted thiophenes in material science and pharmaceuticals (Nagaraju et al., 2018).
Electrochromic Displays
- Electrochemical Polymerization for Displays : Alves et al. (2010) investigated electrochemical synthesis of 3-substituted thiophene copolymers, demonstrating potential applications in electrochromic displays (Alves, Calado, Donnici, & Matencio, 2010).
Lithium-Ion Batteries
- Improvement of LiCoO2 Cycling Performance : Xia et al. (2015) explored thiophene derivatives as functional additives in lithium-ion batteries, enhancing the cycling stability of high-voltage LiCoO2 cathodes (Xia, Xia, & Liu, 2015).
Semiconductor and Optoelectronic Devices
- Overview of Thiophene-Based Materials : Barbarella et al. (2005) provided a comprehensive survey on thiophene-based materials, emphasizing their use in semiconductor and optoelectronic devices (Barbarella, Melucci, & Sotgiu, 2005).
Charge Transfer and Fluorescence Studies
- Charge Transfer and Fluorescence in Thiophene Derivatives : Zhao et al. (2008) studied charge transfer and fluorescence phenomena in thiophene-pi-conjugated donor-acceptor systems, crucial for understanding solvatochromic behavior in these compounds (Zhao et al., 2008).
Novel Synthesis Processes
- Facile Synthesis of Thiophenemethanol Derivatives : Tsubuki et al. (2005) and Shao-min (2004) reported novel processes for synthesizing thiophenemethanol derivatives, contributing to the field of organic synthesis (Tsubuki, Matsuo, & Honda, 2005); (Shao-min, 2004).
Organic Semiconductor Research
- Thiophene-Based Organic Semiconductors : Turkoglu et al. (2017) focused on thiophene-based π-conjugated organic semiconductors, highlighting their potential in organic photovoltaics, OFETs, and OLEDs (Turkoglu, Cinar, & Ozturk, 2017).
Environmental Sensors and Pesticide Removal
- Use in Metal-Organic Frameworks for Sensing and Removal : Zhao et al. (2017) developed thiophene-based metal-organic frameworks (MOFs) capable of sensing environmental contaminants and removing pesticides, demonstrating the environmental applications of these materials (Zhao et al., 2017).
Safety And Hazards
2-Thiophenemethanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It should be handled only in a well-ventilated area or outdoors .
Future Directions
properties
IUPAC Name |
thiophen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGMBGIFODUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212979 | |
Record name | 2-Thienylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Clear colourless to yellow liquid; Savoury roasted aroma with coffee notes | |
Record name | Thiophene-2-methanol | |
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Record name | 2-Thienylmethanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
206.00 to 207.00 °C. @ 760.00 mm Hg | |
Record name | 2-Thiophenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 2-Thienylmethanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.205-1.215 (20°) | |
Record name | 2-Thienylmethanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | Thiophene-2-methanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
2-Thiophenemethanol | |
CAS RN |
636-72-6 | |
Record name | 2-Thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Thienylmethanol | |
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Record name | 2-Thiophenemethanol | |
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Record name | 2-Thienylmethanol | |
Source | EPA DSSTox | |
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Record name | Thiophene-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.241 | |
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Record name | 2-THIENYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279633QQ3D | |
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Record name | 2-Thiophenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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